3-Bromo-2-(trifluoromethyl)thiophene

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

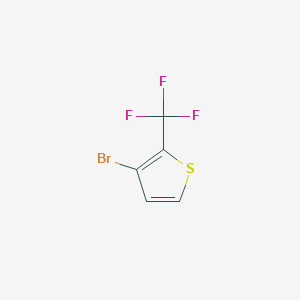

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-bromo-2-(trifluoromethyl)thiophene, which accurately describes the substitution pattern on the thiophene ring system. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions where the thiophene ring serves as the parent structure, with substituents numbered according to the established priority rules for heterocyclic compounds. The bromine atom occupies position 3 of the thiophene ring, while the trifluoromethyl group is located at position 2, creating a unique substitution pattern that significantly influences the compound's chemical and physical properties.

The structural representation reveals a five-membered aromatic ring containing sulfur as the heteroatom, with the molecular structure characterized by the canonical Simplified Molecular Input Line Entry System notation C1=CSC(=C1Br)C(F)(F)F. This notation clearly indicates the connectivity pattern where the trifluoromethyl group is directly attached to the carbon atom adjacent to the sulfur atom, while the bromine substituent is positioned on the carbon atom two positions away from the sulfur. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H, which describes the complete molecular connectivity and hydrogen atom distribution.

The International Chemical Identifier Key WAEYJGSTKDPCSW-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement, enabling precise identification across various chemical databases and literature sources. The compound's three-dimensional conformational properties can be analyzed through computational modeling, which reveals the spatial arrangement of the bulky trifluoromethyl group relative to the bromine substituent and the aromatic thiophene core structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The compound is officially registered with the Chemical Abstracts Service under the registry number 924818-17-7, which serves as the primary identifier for this substance in chemical databases and regulatory documentation. This unique registry number ensures unambiguous identification across international chemical literature and commercial sources. Alternative Chemical Abstracts Service numbers have appeared in some sources, including 9248-17-7, though the predominant and most widely accepted registry number remains 924818-17-7.

The compound appears in various chemical databases under consistent nomenclature, with PubChem Compound Identifier 26596534 providing additional database cross-referencing capabilities. International chemical suppliers and manufacturers utilize these standardized identifiers to ensure accurate product specification and quality control. The systematic naming convention facilitates clear communication among researchers, regulatory agencies, and commercial entities involved in the production, distribution, and utilization of this chemical compound.

Regional nomenclature variations exist, particularly in Chinese chemical literature where the compound is designated as 3-溴-2-(三氟甲基)噻吩, maintaining the same structural description while adapting to local language conventions. These alternative names serve important functions in international trade and scientific collaboration, ensuring that researchers worldwide can accurately identify and source the compound regardless of regional language preferences.

Molecular Formula and Weight Analysis

The molecular formula C₅H₂BrF₃S precisely describes the atomic composition of this compound, indicating the presence of five carbon atoms, two hydrogen atoms, one bromine atom, three fluorine atoms, and one sulfur atom. This molecular composition results in a calculated molecular weight of 231.03 grams per mole, which has been consistently reported across multiple authoritative chemical databases and commercial sources.

| Atomic Component | Count | Atomic Weight (grams/mole) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 5 | 12.011 | 60.055 |

| Hydrogen | 2 | 1.008 | 2.016 |

| Bromine | 1 | 79.904 | 79.904 |

| Fluorine | 3 | 18.998 | 56.994 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 12 | - | 231.034 |

The molecular weight calculation demonstrates the significant contribution of the halogen substituents to the overall molecular mass, with bromine and the three fluorine atoms accounting for approximately 59% of the total molecular weight. This high halogen content substantially influences the compound's physical properties, including density, boiling point, and solubility characteristics. The compact molecular structure, containing only twelve total atoms, results in a relatively high molecular weight per atom ratio, reflecting the presence of heavy halogen substituents.

Computational analysis reveals specific molecular descriptors that characterize the compound's chemical behavior. The molecule contains ten heavy atoms (non-hydrogen atoms), with five aromatic heavy atoms contributing to the aromatic character of the thiophene ring system. The fractional sp³ carbon content of 0.2 indicates that one-fifth of the carbon atoms exist in sp³ hybridization, corresponding to the trifluoromethyl carbon atom, while the remaining carbon atoms participate in the aromatic π-electron system.

属性

IUPAC Name |

3-bromo-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEYJGSTKDPCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650149 | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924818-17-7 | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

3-Bromo-2-(trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 2-(trifluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-Bromo-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with arylboronic acids.

科学研究应用

4-Bromo-2-(trifluoromethyl)thiophene is a thiophene derivative with a bromine atom and a trifluoromethyl group attached to its structure. It is widely used in scientific research because of its unique chemical properties, making it a versatile building block in organic synthesis, material science, and medicinal chemistry.

Chemical Reactions

Types of Reactions 4-Bromo-2-(trifluoromethyl)thiophene can undergo various chemical reactions:

- Substitution Reactions The bromine atom can be replaced by nucleophiles in reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

- Oxidation and Reduction The thiophene ring can be oxidized or reduced under specific conditions to form sulfoxides or sulfides.

Common Reagents and Conditions:

- Suzuki-Miyaura Coupling This involves palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

- Oxidation Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are used.

Major Products:

- Substitution Products These include various substituted thiophenes, depending on the nucleophile used.

- Oxidation Products These include thiophene sulfoxides or sulfones.

The mechanism of action involves activating the thiophene ring and the bromine atom. The trifluoromethyl group enhances the electron-withdrawing properties, increasing the compound's reactivity towards nucleophiles. In Suzuki-Miyaura coupling, the palladium catalyst helps form a carbon-carbon bond between the thiophene ring and the boronic acid.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiophene is used in scientific research because of its unique chemical properties.

- Organic Synthesis It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

- Material Science It is used in developing organic semiconductors and conductive polymers.

- Medicinal Chemistry It acts as a precursor for synthesizing biologically active compounds with potential therapeutic applications.

4-Bromo-2-(trifluoromethyl)thiophene has a thiophene ring with a bromine atom and a trifluoromethyl group. Its structure enhances its lipophilicity and biological activity, making it useful for pharmacological applications.

Anticancer Properties Compounds with similar structures exhibit anticancer activities. The trifluoromethyl group enhances drug potency by improving cell membrane penetration and interaction with cancer-related enzymes and receptors. Fluorinated compounds can increase drug effectiveness against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Effects It has been investigated for its anti-inflammatory properties. Similar thiophene derivatives can inhibit inflammatory mediators in vitro, suggesting similar effects. The mechanism may involve inhibiting enzymes like cyclooxygenases (COXs) or lipoxygenases (LOXs), crucial in the inflammatory response.

Antimicrobial Activity It shows potential antimicrobial and antifungal properties. The lipophilic trifluoromethyl group may disrupt microbial membranes, leading to cell death. Similar compounds have shown effectiveness against bacterial strains, requiring further study on this compound's activity spectrum.

Its biological activity may arise from:

- Membrane Interaction The trifluoromethyl group increases lipophilicity, improving membrane penetration.

- Enzyme Modulation Potential interactions with enzymes or receptors through covalent or non-covalent bonding could alter enzyme activity or inhibition.

作用机制

The mechanism of action of 3-Bromo-2-(trifluoromethyl)thiophene depends on its specific application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

相似化合物的比较

Substituent Position and Reactivity

The reactivity and applications of halogenated thiophenes are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Type : Bromine at C3 (vs. chlorine) enhances leaving group ability, making 3-bromo derivatives more reactive in Suzuki or Ullmann couplings .

- Electron-Withdrawing Effects : The -CF₃ group at C2 stabilizes the thiophene ring via inductive effects, reducing electron density and directing electrophilic substitution to specific positions .

Unique Advantages of this compound

Compared to analogs:

- Versatility : The combination of Br and -CF₃ allows dual functionalization, enabling sequential reactions (e.g., Suzuki coupling followed by fluorination) .

- Electronic Tuning : The -CF₃ group’s strong electron-withdrawing effect makes this compound a superior candidate for electron-deficient materials in organic electronics .

生物活性

3-Bromo-2-(trifluoromethyl)thiophene is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Structural Characteristics

The compound features a thiophene ring with bromine and trifluoromethyl substituents, which enhance its lipophilicity and facilitate interactions with biological membranes. The molecular formula is CBrFS, with a molecular weight of approximately 227.06 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.

- Anticancer Properties : Shown to inhibit cancer cell proliferation.

- Antioxidant Effects : Potential to mitigate oxidative stress.

- Anti-inflammatory Activity : May reduce inflammation in biological systems.

Antibacterial Activity

In studies assessing antibacterial properties, this compound has shown activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) against these organisms ranged from 25 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| E. coli | 25 | Comparable |

| S. aureus | 30 | Slightly less effective |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro tests on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed IC values ranging from 10 to 20 µM, suggesting significant cytotoxic effects.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| A549 | 12 | Cisplatin |

In comparison to established chemotherapeutics, the compound exhibits promising potential for further development as an anticancer agent.

The mechanisms underlying the biological activity of this compound involve several biochemical pathways:

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound can influence oxidative stress levels within cells, contributing to its antioxidant effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene derivatives, including this compound:

- A study published in MDPI demonstrated that thiophene derivatives could inhibit the growth of various cancer cell lines through apoptosis induction mechanisms .

- Another research article indicated that compounds with trifluoromethyl groups exhibited enhanced potency against certain molecular targets related to cancer progression .

常见问题

Q. Q: What are the optimal conditions for synthesizing 3-bromo-2-(trifluoromethyl)thiophene via palladium-catalyzed cross-coupling?

A: Palladium-catalyzed arylation typically employs Pd(OAc)₂ (0.05–0.1 eq) with KOAc as a base in DMA at 80°C for 30–60 minutes. For example, direct 2-arylation of 3-bromobenzothiophene derivatives achieved yields up to 88% under these conditions . Key parameters include:

- Catalyst loading : Lower Pd concentrations reduce costs but may compromise yield.

- Solvent choice : Polar aprotic solvents (e.g., DMA) enhance reaction efficiency.

- Temperature : Reactions above 80°C risk decomposition of trifluoromethyl groups.

Q. Q: How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

A: The electron-withdrawing trifluoromethyl group directs electrophiles to the α-position of the thiophene ring. Computational studies (MP2/6-311G**) confirm that C–S bond polarization enhances reactivity at the 2-position, while bromine at the 3-position further stabilizes transition states via inductive effects . For example, in carbene cycloadditions with perfluorobutyne, the trifluoromethyl group favors 5-methyl-2,3-bis(trifluoromethyl)thiophene formation due to migratory aptitude differences .

Methodological Tip: Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity before experimental trials.

Structural Validation

Q. Q: How can researchers validate the structure of this compound derivatives?

A: Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR should show distinct shifts for Br (δ ~7.2–7.5 ppm) and CF₃ (δ ~120–125 ppm in ¹⁹F NMR).

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.71 Å in thiophene derivatives) .

- Elemental analysis : Match experimental vs. theoretical C/H/N/S ratios (e.g., C₆H₃BrF₃S: MW 257.01 g/mol) .

Case Study: For 3-bromo-2-(4-nitrophenyl)benzothiophene, X-ray data confirmed a planar thiophene ring with dihedral angles <5° between substituents .

Toxicity and Bioactivity

Q. Q: What strategies assess the toxicity of brominated/trifluoromethyl thiophenes in drug discovery?

A:

In vitro assays : Test cytotoxicity (e.g., MTT assay) against HEK-293 or HepG2 cells.

Enzyme inhibition : Screen for CYP450 interactions (e.g., fluorometric assays).

Computational modeling : Use QSAR models (e.g., TOPKAT) to predict mutagenicity or hERG channel binding .

Example: Thiophene derivatives with bromine and CF₃ groups showed moderate CYP3A4 inhibition (IC₅₀ ~10 µM) in vitro, suggesting potential drug–drug interactions .

Advanced Applications in Materials Science

Q. Q: How can this compound be utilized in optoelectronic materials?

A: The compound serves as a precursor for π-conjugated polymers. Key steps:

Stille Coupling : React with stannylated monomers (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) to form donor-acceptor copolymers.

Optical tuning : The CF₃ group lowers LUMO energy (-3.2 eV), enhancing electron transport in organic photovoltaics .

Q. Q: Why do some palladium-catalyzed reactions of this compound yield <20%, and how can this be resolved?

A: Low yields (e.g., 12% in Entry 2 ) often result from:

- Catalyst poisoning : Trace oxygen or moisture deactivates Pd. Use degassed solvents and inert atmospheres.

- Steric effects : Bulky aryl groups hinder coupling. Switch to less hindered substrates (e.g., 4-cyanophenyl).

- Side reactions : Bromine displacement may occur. Monitor by TLC and quench intermediates with NH₄Cl.

Solution: Optimize ligand choice (e.g., XPhos enhances Pd stability) and increase catalyst loading to 0.2 eq .

Multi-Step Synthesis Design

Q. Q: How to design a multi-step synthesis of this compound-based drug intermediates?

A: Follow this sequence:

Lithiation : React 2,3-dibromothiophene with LDA at -78°C, then add CF₃SiMe₃ (85% yield) .

Bromination : Use NBS in DMF at 0°C to introduce Br at the 3-position.

Purification : Chromatography (SiO₂, hexane/EtOAc 9:1) removes unreacted dibromothiophene.

Critical Note: Protect the CF₃ group during bromination to prevent defluorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。